molecular formula C8H7BrClNO3S B110903 4-Acetamido-3-bromobenzene-1-sulfonyl chloride CAS No. 88963-75-1

4-Acetamido-3-bromobenzene-1-sulfonyl chloride

Cat. No.: B110903
CAS No.: 88963-75-1
M. Wt: 312.57 g/mol
InChI Key: HOZVMONOTHFUAN-UHFFFAOYSA-N
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Description

4-Acetamido-3-bromobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H7BrClNO3S and its molecular weight is 312.57 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

4-Acetamido-3-bromobenzenesulfonyl chloride is an important organic intermediate that has been widely used in the synthesis of various bioactive compounds . It has been reported to be used in the synthesis of antagonists for angiotensin II AT1/AT2 receptors and endothelin receptors . These receptors play crucial roles in regulating blood pressure and cardiovascular function.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is often used as a sulfonyl chloride group donor in organic synthesis . The sulfonyl chloride group is highly reactive and can form sulfonamides with amines or sulfonic esters with alcohols, which are key functional groups in many bioactive compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific bioactive compounds it is used to synthesize. For instance, when used to synthesize angiotensin II receptor antagonists, it may affect the renin-angiotensin system, a key regulatory pathway for blood pressure .

Pharmacokinetics

The ADME properties of the final bioactive compounds would depend on their specific chemical structures .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific bioactive compounds it is used to synthesize. For example, if it is used to synthesize angiotensin II receptor antagonists, the result of action might be a decrease in blood pressure .

Action Environment

The action, efficacy, and stability of 4-acetamido-3-bromobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under dry conditions . Its reactivity can also be affected by the presence of other functional groups in the reaction environment .

Properties

IUPAC Name

4-acetamido-3-bromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZVMONOTHFUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602750
Record name 4-Acetamido-3-bromobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88963-75-1
Record name 4-Acetamido-3-bromobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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